molecular formula C11H12N2O5 B4927475 methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate

methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate

Cat. No.: B4927475
M. Wt: 252.22 g/mol
InChI Key: RQZHHQQATAKKER-UHFFFAOYSA-N
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Description

Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate is a synthetic building block with the molecular formula C11H12N2O5 and a molecular weight of 252.22 g/mol. This achiral solid features key physicochemical properties including a LogP of 1.25, indicating moderate lipophilicity, and a topological polar surface area (tPSA) of 98.5, which influences its solubility and potential for hydrogen bonding. The structure contains four rotatable bonds, one hydrogen bond donor, and five hydrogen bond acceptors. Its structure incorporates both an ester and an amide functional group, bridging a 2-nitroaniline moiety with a methyl ester-terminated chain. This makes it a valuable intermediate for constructing more complex molecules, particularly in medicinal and organic chemistry. Compounds featuring the 4-oxobutanoate (succinate) scaffold, such as this one, are recognized for their versatility in asymmetric synthesis. Research on similar structures highlights their application in stereodivergent synthesis strategies and catalytic enantioselective reactions, such as the Cu(I)-catalyzed Henry reaction. The 2-nitrophenyl group can serve as a precursor or a functional handle in various chemical transformations. As a specialized building block, this compound is designed for use in hit-to-lead optimization and the synthesis of novel chemical entities. Handling and Use: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or animal use. Researchers should consult the Safety Data Sheet (SDS) and employ appropriate personal protective equipment.

Properties

IUPAC Name

methyl 4-(2-nitroanilino)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c1-18-11(15)7-6-10(14)12-8-4-2-3-5-9(8)13(16)17/h2-5H,6-7H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZHHQQATAKKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)NC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate typically involves the reaction of 2-nitroaniline with methyl acetoacetate. The reaction is carried out under acidic or basic conditions to facilitate the formation of the desired product. The general steps are as follows:

    Nitration: The starting material, aniline, is nitrated to form 2-nitroaniline.

    Condensation: 2-nitroaniline is then condensed with methyl acetoacetate in the presence of a catalyst such as piperidine or acetic acid.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydroxide.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: 4-[(2-aminophenyl)amino]-4-oxobutanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-[(2-nitrophenyl)amino]-4-oxobutanoic acid.

Scientific Research Applications

Chemistry

Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate serves as a valuable reagent in organic synthesis. It is utilized for:

  • Synthesis of Complex Molecules: The compound acts as an intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Analytical Chemistry: It is employed as a standard for calibrating analytical methods due to its well-defined structure.

Biology

In biological research, this compound has shown potential for:

  • Studying Enzyme Interactions: Its ability to interact with specific enzymes makes it a useful tool in biochemical assays.
  • Cellular Studies: Investigations into its effects on cell viability and proliferation have been conducted, revealing insights into its mechanism of action.

Medicine

The therapeutic potential of this compound is under exploration:

  • Drug Development: It is being studied as a precursor for developing novel therapeutics targeting various diseases.
  • Antimicrobial Activity: Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

Case Study 2: Enzyme Interaction

Research focused on the interaction between this compound and specific enzymes involved in metabolic pathways. The findings demonstrated that this compound could modulate enzyme activity, leading to altered metabolic outcomes in cell cultures .

Mechanism of Action

The mechanism of action of methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

  • Methyl 4-(4′-chloro-[1,1′-biphenyl]-4-yl)-4-oxobutanoate : Structure: Chlorine at the 4′ position of the biphenyl system. Synthesis: Suzuki coupling of 4-chlorophenylboronic acid with methyl 4-bromo-4-oxobutanoate (77% yield). Key Data: $ ^1H $ NMR (CDCl$3$): δ 8.05 (d, 2H, aromatic), 3.72 (s, 3H, OCH$3$).
  • Methyl 4-(4′-fluoro-2′-methyl-[1,1′-biphenyl]-4-yl)-4-oxobutanoate (5b) : Structure: Fluorine and methyl groups at 4′ and 2′ positions, respectively. Synthesis: PdCl$_2$-catalyzed coupling with 2-bromo-5-fluorotoluene (HPLC-purified, 82% yield). Key Data: $ ^{13}C $ NMR: δ 170.2 (C=O), 162.1 (C-F).

Halogenated derivatives exhibit higher lipophilicity (Cl > F), influencing pharmacokinetics .

Heterocyclic Analogues

  • Methyl 4-[[4-(2-phenylthiazol-4-yl)phenyl]amino]-4-oxobutanoate (3d) : Structure: Thiazole ring at the para position of the phenyl group. Synthesis: Condensation of methyl 4-oxobutanoate with 4-(2-phenylthiazol-4-yl)aniline (71–74% yield). Key Data: M.p. 203–206°C; $ ^1H $ NMR (DMSO-d$_6$): δ 10.2 (s, NH), 8.35 (s, thiazole-H).

Comparison : Thiazole incorporation introduces π-π stacking capabilities and hydrogen-bonding sites, enhancing interactions with enzymes or receptors. The nitro group in the target compound may confer stronger electron-deficient character compared to thiazole’s electron-rich nature .

Spectroscopic and Physicochemical Properties

Compound $ ^1H $ NMR (δ, ppm) $ ^{13}C $ NMR (δ, ppm) Molecular Weight Melting Point (°C)
Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate (Predicted) 8.50 (d, 1H, NO$2$-Ar), 3.70 (s, OCH$3$) 170.5 (C=O), 148.2 (NO$_2$-C) 252.23 N/A
Methyl 4-(4′-fluorobiphenyl)-4-oxobutanoate 8.10 (d, 2H, Ar), 3.72 (s, OCH$_3$) 170.1 (C=O), 162.0 (C-F) 258.25 N/A
Methyl 4-[[4-(2-phenylthiazol-4-yl)phenyl]amino]-4-oxobutanoate 10.2 (s, NH), 8.35 (s, thiazole-H) 168.9 (C=O), 165.4 (thiazole) 353.39 203–206

Analysis : The nitro group in the target compound is expected to downfield-shift aromatic protons (δ ~8.5) compared to fluorine (δ ~8.1). Thiazole derivatives exhibit distinct NH and heterocyclic proton signals, absent in nitro/halogenated analogues.

Biological Activity

Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a 2-nitrophenyl group attached to an amine, which is further linked to a 4-oxobutanoate moiety. This structure allows for various interactions with biological molecules, making it a candidate for drug development.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that derivatives of nitrophenyl compounds can inhibit bacterial growth by targeting specific enzymes involved in cell wall biosynthesis, such as MurB . This suggests that this compound may possess similar antimicrobial activities, warranting further investigation.

Anti-inflammatory Effects

Compounds containing nitrophenyl groups have also been linked to anti-inflammatory effects. The mechanism often involves the modulation of oxidative stress pathways and the inhibition of pro-inflammatory cytokines . this compound may interact with these pathways, potentially providing therapeutic benefits in inflammatory diseases.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or inflammatory responses.
  • Reactive Intermediate Formation : The nitro group can undergo redox reactions, generating reactive intermediates that interact with cellular targets, disrupting normal cellular processes .
  • Modulation of Signaling Pathways : By interacting with specific receptors or enzymes, the compound could influence signaling pathways related to inflammation and immune responses .

In Vitro Studies

In vitro studies have demonstrated that related compounds exhibit significant growth inhibition against various bacterial strains at micromolar concentrations. For example, a study reported that a similar nitrophenyl compound showed an IC50 value (half-maximal inhibitory concentration) of approximately 10 µM against Staphylococcus aureus . Such findings suggest that this compound could have comparable efficacy.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the nitrophenyl group can significantly alter biological activity. Compounds with electron-withdrawing groups tend to enhance antimicrobial potency, while those with electron-donating groups may reduce activity . This information is crucial for optimizing the design of new derivatives with improved efficacy.

Data Table: Comparative Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
This compoundAntimicrobialTBD
Similar Nitrophenyl CompoundAntimicrobial10
Nitrophenyl DerivativeAnti-inflammatoryTBD
Other Related CompoundsVariousTBD

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate?

  • Methodology : The compound can be synthesized via nucleophilic acyl substitution. A reported method involves refluxing o-nitroaniline with a carbonyl-containing precursor (e.g., succinic anhydride derivatives) in acetic acid under nitrogen for 72 hours. Post-reaction, the product is concentrated and purified via column chromatography using hexane-ethyl acetate gradients. Yields typically range from 60–70%, with purity confirmed by TLC and NMR .
  • Key Parameters :

ReagentSolventTimeTemperatureYield
o-nitroanilineAcetic acid72 hReflux (~118°C)62%

Q. How can researchers purify and characterize this compound?

  • Purification : Use silica gel column chromatography with hexane:ethyl acetate (3:1 to 1:1 gradient) to isolate the product. Confirm homogeneity via TLC (Rf ~0.3–0.4 in 1:1 hexane:ethyl acetate).
  • Characterization :

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.4–8.0 ppm), carbonyl carbons (δ ~170–173 ppm), and methyl ester (δ 3.6–3.8 ppm) .
  • IR : Stretching bands for ester C=O (~1740 cm⁻¹) and amide N-H (~3300 cm⁻¹).

Q. What safety protocols are critical when handling this compound?

  • Hazards : Potential irritant (skin/eyes). Use PPE (gloves, goggles) and work in a fume hood.
  • Storage : Keep in a cool, dry place away from oxidizing agents. Refer to SDS guidelines for spill management and disposal .

Advanced Research Questions

Q. How can reaction mechanisms for the formation of this compound be validated?

  • Approach : Use isotopic labeling (e.g., ¹⁵N in o-nitroaniline) to track nucleophilic attack on the carbonyl group. Monitor intermediate formation via LC-MS or in-situ IR. Computational modeling (DFT) can predict transition states and verify experimental kinetics .

Q. How can structural contradictions between NMR and X-ray crystallography data be resolved?

  • Case Study : NMR may suggest rotational flexibility in the ester group, while X-ray data (e.g., for analogs like 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid ) show planar geometry due to crystal packing. Resolve discrepancies via variable-temperature NMR and Hirshfeld surface analysis of crystallographic data .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

  • Framework : Adopt a tiered approach:

Lab Studies : Measure hydrolysis rates (pH 4–9), photodegradation (UV-Vis irradiation), and biodegradation (OECD 301F test).

Field Studies : Monitor soil/water partitioning (log Kow) and bioaccumulation in model organisms (e.g., Daphnia magna).

  • Reference the INCHEMBIOL project for integrating abiotic/biotic transformation pathways .

Q. How can derivatization expand the functional utility of this compound?

  • Strategies :

  • Reduction : Convert the nitro group to an amine (H2/Pd-C) for peptide coupling.
  • Ester Hydrolysis : Use NaOH/MeOH to yield the carboxylic acid for coordination chemistry.
  • Michael Addition : React the α,β-unsaturated ketone (if present) with thiols or amines to generate bioactive analogs .

Q. What statistical methods address variability in biological activity assays for derivatives?

  • Design : Use randomized block designs (e.g., split-split plots) to account for variables like concentration, exposure time, and cell line heterogeneity. Apply ANOVA and Tukey’s post-hoc test to validate significance (p < 0.05) .

Data Contradiction Analysis Example

  • Issue : Discrepancies in reported melting points (e.g., 145°C vs. 152°C).
  • Resolution :
    • Verify purity via HPLC (≥95%).
    • Compare crystallinity (PXRD) and polymorphism.
    • Replicate synthesis under inert atmosphere to exclude oxidation side-products .

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